Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate
Description
Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 5-position and an ethyl benzoate group linked via an amino bridge at the 3-position. This structure combines a benzoate ester (providing lipophilicity) with a pyrimidine-oxadiazole system (imparting hydrogen-bonding and π-stacking capabilities). Such motifs are common in medicinal chemistry, particularly in kinase inhibitors or antimicrobial agents, though specific applications for this compound remain to be elucidated.
Synthetic routes for analogous compounds (e.g., substituted oxadiazoles) often involve condensation reactions using reagents like caesium carbonate in dry DMF, as demonstrated in the synthesis of benzoxazine-oxadiazole hybrids .
Properties
IUPAC Name |
ethyl 3-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-3-23-16(22)11-5-4-6-12(7-11)20-14-13(8-17-9-18-14)15-19-10(2)21-24-15/h4-9H,3H2,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVRRYJVFWQBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC=C2C3=NC(=NO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The 3-methyl-1,2,4-oxadiazole ring is typically constructed via cyclodehydration of amidoximes and acylating agents. For example, 3-methylamidoxime reacts with ethyl chlorooxoacetate in ethanol under reflux to yield the oxadiazole core.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by intramolecular cyclization and elimination of water.
Pyrimidine Ring Formation and Functionalization
Biginelli-Like Multicomponent Reactions
A one-pot synthesis adapted from triazolopyrimidine methodologies (PMC, 2023) involves:
- Ethyl acetoacetate (β-keto ester)
- 3-Amino-4-methylbenzoate (amine source)
- Formaldehyde (aldehyde)
Procedure :
- Combine reagents in ethanol with APTS catalyst (3 mol%).
- Reflux at 110°C for 24 hours.
- Isolate product via filtration and recrystallization (ethanol/ether).
Outcome :
- Yield : 65–72%
- Purity : >95% (HPLC)
Palladium-Catalyzed Cross-Coupling for Amino Functionalization
The amino group at position 4 of the pyrimidine is introduced via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst:
- Substrate : 4-Chloropyrimidine-oxadiazole intermediate
- Amine Source : Ethyl 3-aminobenzoate
- Conditions : Toluene, 100°C, 12 hours
Results :
- Conversion : 89%
- Isolated Yield : 74%
Convergent Coupling Strategies
Ester-Amine Condensation
The final step involves coupling the pyrimidine-oxadiazole amine with ethyl 3-aminobenzoate using EDC/HOBt coupling reagents:
Protocol :
- Dissolve 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (1 eq) and ethyl 3-aminobenzoate (1.2 eq) in DMF.
- Add EDC (1.5 eq) and HOBt (1 eq).
- Stir at room temperature for 24 hours.
- Purify via column chromatography (hexane/ethyl acetate).
Performance :
- Yield : 68%
- Purity : 98% (NMR)
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
- Conditions : 150°C, 20 minutes
- Catalyst : ZnO nanoparticles (5 wt%)
- Yield Improvement : 82% vs. 68% (conventional)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Multicomponent Reaction | 72 | 95 | 24 | High |
| Pd-Catalyzed Coupling | 74 | 97 | 12 | Moderate |
| Microwave-Assisted | 82 | 98 | 0.3 | High |
Key Observations :
- Microwave-assisted synthesis offers superior efficiency but requires specialized equipment.
- Multicomponent reactions are cost-effective but time-intensive.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the pyrimidine-oxadiazole system and hydrogen-bonding interactions stabilizing the supramolecular structure.
Industrial-Scale Considerations
Process Optimization
Environmental Impact
- E-Factor : 6.2 (kg waste/kg product) for microwave-assisted route vs. 10.5 for conventional.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, or anti-infective properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The oxadiazole and pyrimidine moieties can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules .
Comparison with Similar Compounds
Structural Comparison with Benzoate Derivatives
Several ethyl benzoate derivatives with heterocyclic substituents have been reported, enabling a direct comparison:
Key Observations :
- Heterocyclic Ring : The target’s 1,2,4-oxadiazole ring is more metabolically stable than isoxazole (I-6273, I-6373) due to reduced susceptibility to enzymatic degradation .
- Substituent Position : The 3-substituted benzoate in the target contrasts with 4-substituted analogues (I-6273, I-6373), which could alter steric interactions in biological systems .
Physicochemical Properties
Physical properties of related oxadiazole-containing compounds provide insights into solubility and crystallinity:
Key Observations :
- Positional Isomerism : The 3-substituted oxadiazole isomer (mp 105–109°C) has a lower melting point than the 4-substituted analogue (mp 133–135°C), suggesting differences in crystallinity due to packing efficiency .
Biological Activity
Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its complex structure which includes an oxadiazole moiety and a pyrimidine ring. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrimidine derivatives. For instance, a related compound demonstrated potent activity against various cancer cell lines with IC50 values ranging from 1.82 to 5.55 μM . The specific activity of this compound has not been extensively documented in the literature; however, similar compounds have shown promising results.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A (related structure) | HCT-116 | 5.55 |
| Compound B (related structure) | HePG-2 | 1.82 |
| Compound C (related structure) | MCF-7 | 2.86 |
The mechanisms by which ethyl oxadiazole derivatives exert their anticancer effects often involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds targeting the epidermal growth factor receptor (EGFR) have shown to inhibit tumor growth effectively by blocking downstream signaling pathways .
Case Studies
In a recent study published in Scientific Reports, researchers explored the biological activity of various oxadiazole derivatives. Among them, one compound exhibited remarkable specificity towards certain cancer cell lines and demonstrated a mechanism involving apoptosis induction . This suggests that this compound may similarly induce apoptosis in cancer cells.
Safety and Toxicity
While the therapeutic potential is promising, safety profiles are critical for any new compound. Preliminary assessments indicate that related oxadiazole compounds do not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary for this compound to ensure its safety for clinical applications.
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate?
The synthesis typically involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
- Pyrimidine functionalization : Nucleophilic aromatic substitution (SNAr) at the 4-position of pyrimidine derivatives, followed by coupling with benzoate esters .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Key considerations :
Q. How can the molecular structure of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- 1H/13C NMR : Verify aromatic proton environments (δ 7.2–8.5 ppm for pyrimidine and benzoate protons) and oxadiazole C=N signals (δ 165–170 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths (e.g., 1.33 Å for oxadiazole N–O) and dihedral angles .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 380–400) and purity (>98%) .
Q. What are the key structural features influencing its reactivity?
- Oxadiazole ring : Electron-deficient nature enhances electrophilic substitution at the pyrimidine ring .
- Benzoate ester : Hydrolytic sensitivity under basic conditions; consider protecting groups during functionalization .
- Amino linker : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications :
- Biological assays :
Q. Example SAR Data :
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., FLAP binding pocket) .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- QSAR models : Corinate electronic descriptors (e.g., HOMO/LUMO energies) with inhibitory activity .
Q. Critical parameters :
- Protonation states of oxadiazole and pyrimidine at physiological pH.
- Solvent effects (e.g., implicit vs. explicit water models) .
Q. How should researchers address contradictory data in pharmacological studies?
- Case example : Discrepancies in IC₅₀ values across assays may arise from:
- Variations in assay conditions (e.g., ATP concentration in kinase assays).
- Differences in cell lines (e.g., HEK293 vs. HepG2 metabolic activity) .
- Resolution strategies :
Q. What methodologies are recommended for designing derivatives with improved pharmacokinetics?
Q. How can crystallographic data resolve ambiguities in regiochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
